molecular formula C11H15NO2S B2358571 1-(Methylsulfonyl)-3-phenylpyrrolidine CAS No. 1226437-14-4

1-(Methylsulfonyl)-3-phenylpyrrolidine

Cat. No.: B2358571
CAS No.: 1226437-14-4
M. Wt: 225.31
InChI Key: FWJAYFSOYXEMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-3-phenylpyrrolidine is an organic compound that belongs to the class of sulfonyl-containing heterocycles This compound features a pyrrolidine ring substituted with a phenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-3-phenylpyrrolidine typically involves the reaction of pyrrolidine with phenylmagnesium bromide, followed by the introduction of a methylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed:

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-3-phenylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-phenylpiperazine: Another sulfonyl-containing heterocycle with similar structural features.

    2-(4-Methylsulfonylphenyl)indole: An indole derivative with a methylsulfonyl group.

    N-(5-(Substituted-phenylsulfonyl)-1H-indol-3-yl): A sulfonamide-indole scaffold with biological significance.

Uniqueness: 1-(Methylsulfonyl)-3-phenylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methylsulfonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methylsulfonyl-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJAYFSOYXEMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.